molecular formula C18H30O2 B1587423 1,2-Bis(hexyloxy)benzene CAS No. 94259-20-8

1,2-Bis(hexyloxy)benzene

Cat. No.: B1587423
CAS No.: 94259-20-8
M. Wt: 278.4 g/mol
InChI Key: XNBVDORAKLGCKG-UHFFFAOYSA-N
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Description

1,2-Bis(hexyloxy)benzene, also known as 1,2-Dihexyloxybenzene, is an organic compound with the molecular formula C18H30O2. It is a derivative of benzene where two hexyloxy groups are substituted at the 1 and 2 positions of the benzene ring. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(hexyloxy)benzene can be synthesized through the etherification of catechol (1,2-dihydroxybenzene) with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction is as follows: [ \text{C6H4(OH)2} + 2 \text{C6H13Br} \rightarrow \text{C6H4(O(C6H13))2} + 2 \text{HBr} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale etherification reactions similar to the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(hexyloxy)benzene primarily undergoes substitution reactions due to the presence of the benzene ring. The hexyloxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Bromination: The compound can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Oxidation: The hexyloxy groups can undergo oxidation under strong oxidizing conditions, such as with potassium permanganate (KMnO4).

Major Products Formed:

Scientific Research Applications

1,2-Bis(hexyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(hexyloxy)benzene is primarily related to its chemical reactivity and physical properties. The hexyloxy groups increase the compound’s hydrophobicity and influence its interaction with other molecules. In liquid crystalline applications, the compound’s structure allows it to form ordered phases that are responsive to external stimuli such as temperature and electric fields .

Comparison with Similar Compounds

    1,2-Dimethoxybenzene: Similar in structure but with methoxy groups instead of hexyloxy groups.

    1,2-Diethoxybenzene: Contains ethoxy groups, making it less hydrophobic compared to 1,2-Bis(hexyloxy)benzene.

    1,2-Dipropoxybenzene: Contains propoxy groups, offering intermediate properties between methoxy and hexyloxy derivatives.

Uniqueness: this compound is unique due to its long hexyloxy chains, which impart distinct liquid crystalline properties and hydrophobicity. These characteristics make it particularly useful in applications requiring specific molecular ordering and stability .

Biological Activity

1,2-Bis(hexyloxy)benzene, also known as 1,2-dihexyloxybenzene, is an organic compound characterized by the presence of two hexyloxy groups attached to a benzene ring. Its molecular formula is C18H30O2. This compound exhibits unique properties, particularly in liquid crystalline applications, and is being investigated for its potential biological activities.

This compound is synthesized through various methods, including nucleophilic substitution reactions involving hexyloxy groups. The compound can undergo electrophilic aromatic substitution reactions due to the reactivity of the benzene ring. Common synthetic routes include:

  • Bromination : Using bromine in the presence of a catalyst such as iron(III) bromide.
  • Nitration : Achieved with concentrated nitric acid and sulfuric acid.
  • Oxidation : The hexyloxy groups can be oxidized to form various products depending on the conditions used .

The compound's structure contributes to its hydrophobicity and influences its interactions with other molecules, making it a candidate for liquid crystalline materials and drug delivery systems.

The biological activity of this compound is primarily linked to its molecular structure and hydrophobic character. The hexyloxy chains enhance its interaction with lipid membranes, which may influence cellular uptake and bioavailability in biological systems. This property is particularly relevant in drug delivery applications where lipid solubility is crucial for effective transport across cell membranes .

Research Findings

Several studies have explored the biological implications of this compound:

  • Liquid Crystalline Properties : Research indicates that this compound can form ordered phases that respond to external stimuli such as temperature changes. These properties are essential for developing advanced materials used in displays and sensors .
  • Potential Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems .

Case Studies

  • Synthesis and Characterization : A study reported on the synthesis of liquid crystalline materials incorporating this compound as a building block. The resulting materials exhibited significant thermal stability and distinct phase transitions, indicating their potential use in electronic applications .
  • Bioaccumulation Studies : In environmental research, the compound was part of studies assessing heavy metal bioaccumulation in aquatic organisms. Although not directly related to biological activity, these findings highlight the importance of understanding the environmental impact of chemical compounds like this compound .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

CompoundMolecular FormulaKey PropertiesBiological Activity
This compoundC18H30O2Liquid crystalline; hydrophobicPotential antioxidant activity
1,2-DimethoxybenzeneC9H10O2Less hydrophobicLimited biological studies
1,2-DiethoxybenzeneC12H14O2Moderate hydrophobicityLimited biological studies
1,2-DipropoxybenzeneC15H18O2Intermediate propertiesLimited biological studies

Properties

IUPAC Name

1,2-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVDORAKLGCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402661
Record name 1,2-Dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94259-20-8
Record name 1,2-Dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrocatechol (55.1 g; 0.5 mol) is dissolved in DMF (400 ml), and K2CO3 (207.3 g) is added. The mixture is heated to 70° C. 1-Bromohexane (198 g; 1.2 mol) is then added dropwise, and heating is carried out for 15 hours at 80° C. Further DMF (400 ml) and water (1 liter) are subsequently added. Extraction is then carried out with tert-butyl methyl ether (2×500 ml), and the organic phase is washed with water (3×100 ml) and dried over Na2SO4. After filtration, concentration to dryness by evaporation is carried out.
Quantity
55.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
198 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-bis(hexyloxy)benzene contribute to the synthesis of liquid crystal materials?

A1: this compound acts as a crucial building block in the synthesis of triphenylene-based liquid crystals. [] Specifically, it undergoes oxidative coupling with a 2,7-difunctionalized tetra(alkoxy)triphenylene precursor. This reaction forms the triphenylene core structure, which is essential for the liquid crystalline properties of the final product. The hexyloxy side chains in this compound contribute to the molecule's overall shape and intermolecular interactions, influencing the formation of specific liquid crystal phases.

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